N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(3Z)-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(3Z)-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the piperidine and furan moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N’-[(3Z)-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit the activity of certain kinases or proteases, leading to its observed biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N’-[(3Z)-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of N’-[(3Z)-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE lies in its combination of an indole and furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminofuran-2-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c24-18(16-9-6-12-26-16)21-20-17-14-7-2-3-8-15(14)23(19(17)25)13-22-10-4-1-5-11-22/h2-3,6-9,12,25H,1,4-5,10-11,13H2 |
InChI Key |
YFYOIXGFTDTIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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